N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303106-40-3
VCID: VC16087171
InChI: InChI=1S/C16H14N4O3/c1-10-2-7-15(23-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(21)6-4-11/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+
SMILES:
Molecular Formula: C16H14N4O3
Molecular Weight: 310.31 g/mol

N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-40-3

Cat. No.: VC16087171

Molecular Formula: C16H14N4O3

Molecular Weight: 310.31 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide - 303106-40-3

Specification

CAS No. 303106-40-3
Molecular Formula C16H14N4O3
Molecular Weight 310.31 g/mol
IUPAC Name N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C16H14N4O3/c1-10-2-7-15(23-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(21)6-4-11/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+
Standard InChI Key OWVJRPYIOVNKLE-RQZCQDPDSA-N
Isomeric SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O
Canonical SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)O

Introduction

N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of hydrazones. This compound features a hydrazone functional group, characterized by the presence of a hydrazine moiety linked to a carbonyl group. The structure incorporates a 4-hydroxybenzylidene moiety and a 5-methylfuran ring, contributing to its potential biological activity and chemical reactivity.

Synthesis Methods

The synthesis of N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves a condensation reaction between 4-hydroxybenzaldehyde and 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide. This reaction is typically conducted in the presence of an acid catalyst under reflux conditions. After the reaction, the mixture is cooled, and the product is isolated by filtration and purified through recrystallization or advanced techniques like column chromatography.

Applications and Future Research Directions

Given its structural features and potential biological activities, N'-(4-Hydroxybenzylidene)-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide could be an interesting candidate for medicinal chemistry research. Future studies should focus on exploring its specific biological targets and pathways, as well as optimizing its synthesis for higher yields and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator